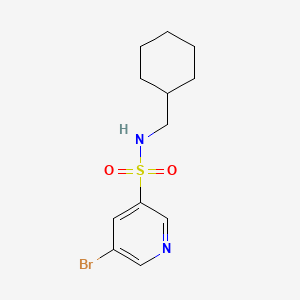
5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a cyclohexylmethyl group, and a sulfonamide group.
Métodos De Preparación
The synthesis of 5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the pyridine ring.
Cyclohexylmethylation: The attachment of a cyclohexylmethyl group to the nitrogen atom of the sulfonamide.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents .
Aplicaciones Científicas De Investigación
5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and cyclohexylmethyl group can also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-n-(cyclohexylmethyl)pyridine-3-sulfonamide include other pyridine derivatives with different substituents. For example:
5-Chloro-n-(cyclohexylmethyl)pyridine-3-sulfonamide: Contains a chlorine atom instead of bromine.
5-Bromo-n-(methyl)pyridine-3-sulfonamide: Contains a methyl group instead of a cyclohexylmethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
5-bromo-N-(cyclohexylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c13-11-6-12(9-14-8-11)18(16,17)15-7-10-4-2-1-3-5-10/h6,8-10,15H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWRBKKSSUAJGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













